(3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride
Description
(3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride is a chiral amine derivative featuring a piperidine backbone substituted with a cyclohexylmethyl group at the 1-position and an amine group at the 3-position. The (3R) stereochemistry confers specificity in its interactions with biological targets, while the dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
(3R)-1-(cyclohexylmethyl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLNRWBLZAHPS-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCC[C@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides or other suitable reagents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the cyclohexylmethyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Secondary or primary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in pharmacological research.
Medicine:
Drug Development:
Pharmacokinetics: It can be used to study the pharmacokinetic properties of related compounds.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are primarily cyclohexylmethyl-substituted heterocycles, which share key pharmacophoric features. Below is a comparative analysis based on available research:
Table 1: Anticancer Activity of Cyclohexylmethyl-Substituted Analogs
| Compound | Structure Class | IC50 (μg/mL) Against Key Cell Lines | Notable Features |
|---|---|---|---|
| 1-(Cyclohexylmethyl)pyrimidine (7c) | Pyrimidine derivative | T47D (20.0), KB (35.0), HepG2 (36.0) | Mono-substituted; moderate activity |
| 1,3-Bis(cyclohexylmethyl)-5-iodopyrimidine (8b) | Pyrimidine dione derivative | HepG2 (16.5), A549 (33.0) | Bis-substituted; higher lipophilicity |
| (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride | Piperidinamine derivative | Data not available | Chiral center; enhanced solubility |
Key Findings :
Substitution Pattern: Mono-substituted analogs (e.g., 7c) exhibit moderate anticancer activity, while bis-substituted derivatives (e.g., 8b) show enhanced potency, likely due to increased lipophilicity improving cellular uptake . The dihydrochloride salt of (3R)-1-(cyclohexylmethyl)-3-piperidinamine may offer superior solubility compared to neutral analogs like 7c or 8b, though this requires experimental validation.
Stereochemical Influence: The (3R) configuration in the target compound could enhance target selectivity compared to racemic or non-chiral analogs (e.g., 7c–d, 8a–b), which lack stereochemical specificity .
Mechanistic Implications: Pyrimidine-based analogs (7c, 8b) inhibit cancer cell growth via DNA intercalation or topoisomerase inhibition, as inferred from their structural similarity to etoposide/doxorubicin . The piperidinamine core in the target compound may instead modulate neurotransmitter receptors or ion channels, given its structural resemblance to known neuromodulators (e.g., piperidine alkaloids).
Lipophilicity vs. The dihydrochloride salt form of the target compound balances lipophilicity with aqueous solubility, a critical factor for bioavailability.
Biological Activity
(3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, often referred to as a nonpeptide antagonist, interacts with various receptors and enzymes, influencing several physiological pathways.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclohexylmethyl group, which contributes to its lipophilicity and ability to penetrate biological membranes. Its dihydrochloride salt form enhances solubility in aqueous environments, facilitating its bioavailability.
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs) and other molecular targets. It is known to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety responses.
Key Mechanisms:
- Receptor Binding : The compound binds selectively to certain GPCRs, inhibiting or activating downstream signaling pathways.
- Enzyme Modulation : It may influence the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the synaptic cleft.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anxiolytic Effects : Studies have shown that the compound can reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
- Antidepressant Activity : Preliminary findings indicate that it may have antidepressant-like effects through modulation of serotonergic pathways.
- Analgesic Properties : The compound has also been investigated for its analgesic properties, potentially offering new avenues for pain management.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anxiety Models : In a study involving the elevated plus maze test, administration of this compound resulted in increased time spent in open arms, indicating reduced anxiety levels compared to control groups.
- Depression Models : In forced swim tests, subjects treated with the compound exhibited decreased immobility times, a common indicator of antidepressant activity.
- Pain Management Studies : Research on neuropathic pain models demonstrated that the compound effectively reduced pain responses, suggesting its utility in treating chronic pain conditions.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Mechanism of Action | Primary Effects |
|---|---|---|
| Compound A | GPCR antagonist | Anxiolytic |
| Compound B | Serotonin reuptake inhibitor | Antidepressant |
| This compound | GPCR modulation | Anxiolytic, Antidepressant, Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
